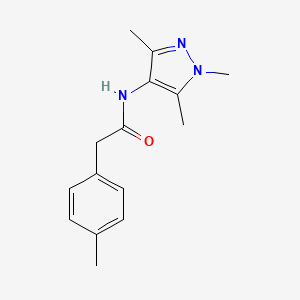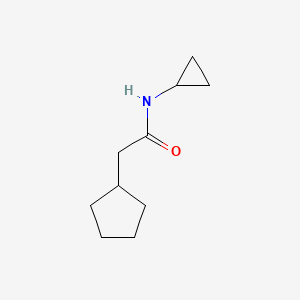
N-(2-ethylphenyl)-2-oxo-1H-quinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)-2-oxo-1H-quinoline-3-carboxamide, commonly known as EQ, is a synthetic compound that belongs to the class of quinolone carboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology. EQ has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
科学研究应用
EQ has been widely used in scientific research as a fluorescent probe for detecting and quantifying various biomolecules, such as DNA, RNA, and proteins. It has also been shown to have potential applications in drug discovery, as it can inhibit the activity of certain enzymes and receptors. EQ has been used to study the mechanisms of apoptosis, autophagy, and oxidative stress in cells, and it has been shown to have anti-inflammatory and anti-tumor properties.
作用机制
The exact mechanism of action of EQ is not fully understood, but it is believed to interact with biomolecules through hydrogen bonding and hydrophobic interactions. It has been shown to bind to DNA and RNA, causing structural changes that can affect transcription and translation. EQ can also inhibit the activity of certain enzymes, such as topoisomerases and kinases, by binding to their active sites.
Biochemical and Physiological Effects:
EQ has a wide range of biochemical and physiological effects, depending on the concentration and duration of exposure. It has been shown to induce apoptosis and autophagy in cancer cells, and to inhibit the growth and proliferation of various types of tumors. EQ can also induce oxidative stress and DNA damage, leading to cell death. It has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. EQ can also affect the activity of ion channels and neurotransmitter receptors, leading to changes in neuronal excitability.
实验室实验的优点和局限性
EQ has several advantages for use in lab experiments, including its high selectivity and sensitivity for detecting biomolecules, its low toxicity, and its ability to penetrate cell membranes. However, EQ also has some limitations, such as its relatively low solubility in water and its tendency to form aggregates at high concentrations. EQ can also interfere with certain fluorescence assays and may require optimization of experimental conditions.
未来方向
There are several future directions for research on EQ, including the development of new synthetic methods to improve yield and purity, the investigation of its interactions with specific biomolecules and cellular pathways, and the evaluation of its potential as a therapeutic agent for various diseases. EQ could also be used in combination with other fluorescent probes and imaging techniques to study complex biological systems. Further research is needed to fully understand the mechanism of action and the potential applications of EQ in scientific research.
合成方法
The synthesis of EQ is a multi-step process that involves the reaction of 2-ethylphenylamine with 2-cyanoacetamide, followed by the cyclization of the resulting intermediate with phosphorus oxychloride. The final product is obtained by the addition of carboxylic acid to the cyclized compound. The overall yield of the synthesis is around 60%, and the purity of the product can be improved by recrystallization.
属性
IUPAC Name |
N-(2-ethylphenyl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-12-7-3-5-9-15(12)19-17(21)14-11-13-8-4-6-10-16(13)20-18(14)22/h3-11H,2H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDNYGAKOFRXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-oxo-1H-quinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)








![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)



